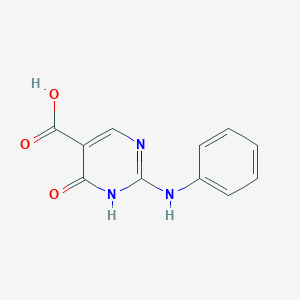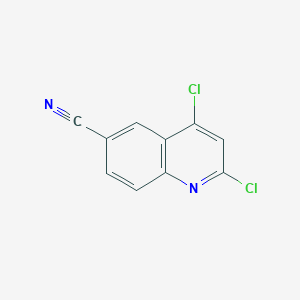
2,4-Dichloroquinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloroquinoline-6-carbonitrile (DCQC) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a heterocyclic compound that contains two chlorine atoms, a cyano group, and a quinoline ring system. DCQC has been widely used in the field of medicinal chemistry due to its unique properties, including its ability to act as a potent antitumor agent.
科学研究应用
2,4-Dichloroquinoline-6-carbonitrile has been extensively studied for its potential use as an antitumor agent. Studies have shown that 2,4-Dichloroquinoline-6-carbonitrile exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
作用机制
The mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile in cancer cells involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,4-Dichloroquinoline-6-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
生化和生理效应
2,4-Dichloroquinoline-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2,4-Dichloroquinoline-6-carbonitrile has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, making it an ideal candidate for drug development. However, 2,4-Dichloroquinoline-6-carbonitrile also has some limitations, including its low solubility in water, which can limit its bioavailability and effectiveness.
未来方向
There are several future directions for research on 2,4-Dichloroquinoline-6-carbonitrile. One potential area of research is the development of 2,4-Dichloroquinoline-6-carbonitrile analogs with improved solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile and its potential use in combination with other cancer therapies. Finally, research is needed to explore the potential use of 2,4-Dichloroquinoline-6-carbonitrile in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, 2,4-Dichloroquinoline-6-carbonitrile is a chemical compound with a diverse range of scientific research applications, including its potential use as an antitumor agent and its antimicrobial and anti-inflammatory properties. The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. 2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, but also has some limitations, including its low solubility in water. Future research on 2,4-Dichloroquinoline-6-carbonitrile should focus on the development of analogs with improved solubility and bioavailability, the mechanism of action, and its potential use in the treatment of other diseases.
合成方法
The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,4-Dichloroquinoline-6-carbonitrile. The yield of the reaction can be improved through optimization of the reaction conditions, such as temperature, solvent, and catalyst concentration.
属性
CAS 编号 |
150453-93-3 |
|---|---|
产品名称 |
2,4-Dichloroquinoline-6-carbonitrile |
分子式 |
C10H4Cl2N2 |
分子量 |
223.05 g/mol |
IUPAC 名称 |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
InChI 键 |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
同义词 |
2,4-dichloroquinoline-6-carbonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



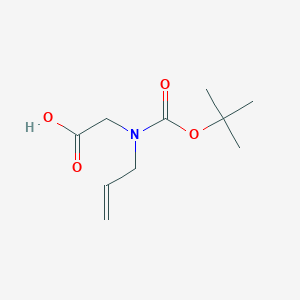
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
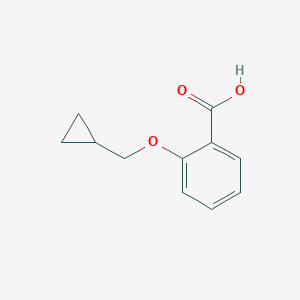
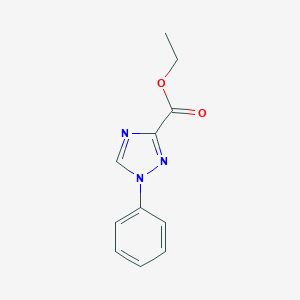
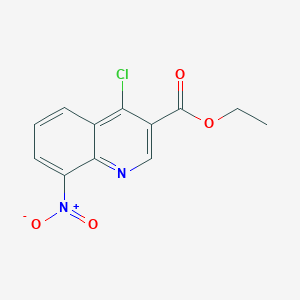
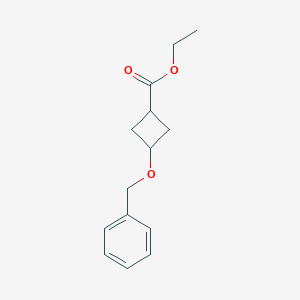
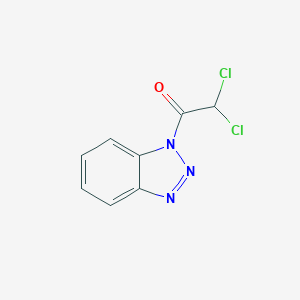
![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
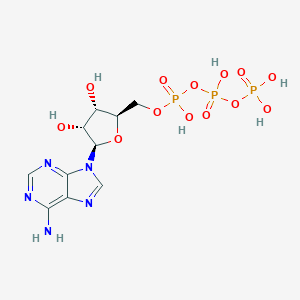
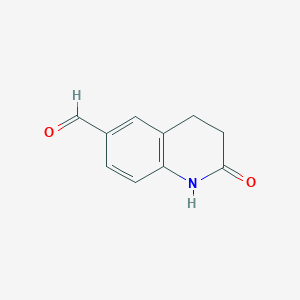
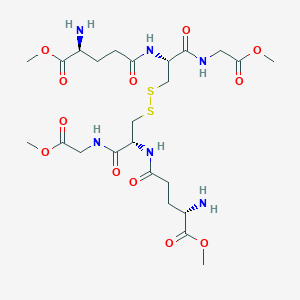
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
